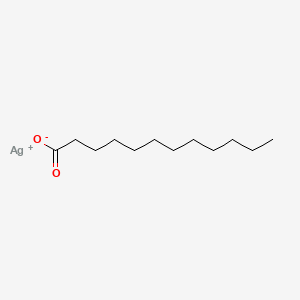

Silver laurate

描述

属性

IUPAC Name |

silver;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMYRUHURLPFQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-45-6 | |

| Record name | Silver laurate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWM4CQP22U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

silver laurate chemical formula and structure

Technical Whitepaper: Silver Laurate – Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

Silver Laurate (AgC₁₂H₂₃O₂), the silver salt of dodecanoic acid, represents a critical intersection between coordination chemistry and pharmaceutical nanotechnology. Unlike simple silver salts (e.g., AgNO₃), Silver Laurate exhibits a distinct lamellar crystalline structure that imparts unique thermal stability and controlled release profiles. This guide dissects the physicochemical architecture of Silver Laurate, establishing a validated protocol for its synthesis and characterizing its utility as both a potent antimicrobial agent and a precursor for high-purity silver nanoparticles (AgNPs).

Molecular Architecture & Crystallography

The efficacy of Silver Laurate in application stems directly from its supramolecular arrangement. It does not exist as discrete ionic pairs but rather as a coordination polymer organized into bilayers.

Chemical Identity

Crystal Structure Dynamics

Silver Laurate crystallizes in a triclinic system (Space Group P1 or P

The Lamellar Bilayer Model:

The silver ions form a central plane coordinated by carboxylate oxygen atoms. The hydrophobic lauryl chains (

Figure 1: Schematic representation of the lamellar bilayer stacking in Silver Laurate crystals.

Physicochemical Profile

Understanding the thermal behavior is crucial for processing, particularly in photothermographic applications or melt-processing for composites.

| Property | Value / Characteristic | Significance |

| Melting Point | 212–215.5 °C | High thermal stability compared to organic acids. |

| Phase Transition | ~173 °C (Solid | Formation of a liquid-crystalline (smectic) phase prior to melting. |

| Decomposition | Irreversible breakdown: | |

| Solubility | Insoluble: Water, Ethanol, EtherSoluble: Pyridine, hot Xylene | Hydrophobic tails prevent dissolution in polar solvents; critical for "slow release" mechanisms. |

| Density | ~1.5 g/cm³ | High density facilitates separation during synthesis. |

Synthesis & Purification Protocol

Expertise Note: The "Double-Jet Precipitation" method is superior to simple mixing because it controls the supersaturation level, resulting in uniform crystallite size and minimizing the occlusion of impurities (like

Materials

-

Precursor A: Silver Nitrate (

), ACS Reagent grade. -

Precursor B: Sodium Laurate (prepared in situ from Lauric Acid + NaOH).

-

Solvent: Deionized Water (18.2 MΩ) / Ethanol (1:1 v/v).

-

Stabilizer (Optional): Polyvinylpyrrolidone (PVP) K30 (if nanoparticle size control is required).

Step-by-Step Methodology

-

Preparation of Sodium Laurate (The Ligand Source):

-

Dissolve 0.1 mol Lauric Acid in 100 mL Ethanol at 60°C.

-

Add stoichiometric NaOH (0.1 mol) dissolved in 50 mL water dropwise.

-

Checkpoint: Ensure solution is clear (complete saponification). Maintain pH ~8-9.

-

-

Double-Jet Precipitation (The Reaction):

-

Maintain the Sodium Laurate solution at 60°C under vigorous stirring (500 RPM).

-

Prepare 0.1 mol

in 50 mL water. -

Critical Step: Add the

solution slowly (2 mL/min) into the vortex of the laurate solution. -

Reaction:

-

-

Purification (The Wash):

-

The product precipitates immediately as a white curdy solid.

-

Filter using a Buchner funnel (Whatman Grade 42).

-

Wash 1: 200 mL warm Deionized Water (removes

). -

Wash 2: 100 mL Ethanol (removes unreacted Lauric Acid).

-

Wash 3: Acetone (facilitates drying).

-

-

Drying:

-

Vacuum dry at 40°C for 12 hours. Avoid high temperatures to prevent pre-mature phase transition.

-

Figure 2: Workflow for the high-purity synthesis of Silver Laurate via precipitation.

Characterization Framework

To validate the synthesis, the following analytical signatures must be confirmed.

X-Ray Diffraction (XRD)

Silver Laurate is characterized by a series of intense, low-angle reflections corresponding to the long-range order of the bilayers.

-

Low Angle (

): Distinct peaks (00l) representing the basal spacing ( -

High Angle: Absence of metallic Ag peaks (at

) confirms the product is the salt, not reduced metal.

Fourier Transform Infrared Spectroscopy (FTIR)

The coordination mode of the carboxylate group is determined by the separation (

- : ~1520–1560 cm⁻¹

- : ~1400–1420 cm⁻¹

-

Absence of

: The disappearance of the free acid carbonyl peak at ~1700 cm⁻¹ confirms complete conversion to the salt.

Applications in Drug Development & Nanotechnology

Antimicrobial "Slow-Release" Depot

Silver Laurate acts as a reservoir for

-

Mechanism:

-

Benefit: Prevents the "burst release" toxicity associated with soluble salts like Silver Nitrate, providing sustained antimicrobial activity for wound dressings or implant coatings.

Precursor for Silver Nanoparticles (AgNPs)

Silver Laurate is a preferred precursor for synthesizing monodisperse AgNPs via thermal decomposition.

-

Process: Heating Silver Laurate > 238°C causes decarboxylation.

-

Advantage: The laurate chain acts as an in-situ capping agent, preventing particle agglomeration and ensuring stability in organic solvents.

Figure 3: Thermal decomposition pathway of Silver Laurate into stabilized Silver Nanoparticles.

References

-

Hrust, V., et al. (1985).[4] "Precipitation and association of silver laurate in aqueous solutions." Colloid and Polymer Science. Link

-

Li, Y. L., et al. (2011).[4] "Preparation and Structural Phase Transitions of Silver Laurate." Materials Science Forum. Link[4]

-

PubChem. (2023). "Silver Laurate Compound Summary." National Library of Medicine. Link

- Binnemans, K., et al. (2004). "Silver alkanoates: a homologous series of liquid-crystalline metal soaps." Chemistry – A European Journal. (Contextual grounding for homologous series properties).

-

Alfa Chemistry. (2023). "Silver Laurate: Properties and Specifications." Link

Sources

silver laurate physical and chemical properties

Technical Whitepaper: Silver Laurate – Physicochemical Profiling and Applications

Executive Summary Silver Laurate (Silver Dodecanoate, CAS: 18268-45-6) is a metallic carboxylate bridging the gap between organic fatty acid chemistry and inorganic silver metallurgy. Unlike simple ionic silver salts (e.g., AgNO₃), silver laurate exhibits a hybrid nature: it possesses the lipophilicity of a medium-chain fatty acid and the redox potential of noble metal cations. This duality drives its utility in two distinct high-value sectors: antimicrobial therapeutics , where it serves as a controlled-release reservoir for Ag⁺ ions, and printed electronics , where it acts as a low-temperature precursor for conductive silver nanoparticles (Ag NPs). This guide provides a rigorous analysis of its properties, synthesis, and thermal behavior.

Part 1: Physicochemical Profile

Silver laurate is a "silver soap," a class of compounds characterized by a layered crystalline structure that undergoes complex phase transitions prior to thermal decomposition.

Table 1: Core Physical and Chemical Properties

| Property | Value / Description | Context/Notes |

| Formula | Linear 12-carbon chain.[1][2][3][4][5][6] | |

| Molecular Weight | 307.18 g/mol | |

| Appearance | White to colorless crystalline powder | High purity samples are lustrous; darkening indicates photoreduction. |

| Crystal System | Triclinic | Unit cell parameters: |

| Density | ~1.50 g/cm³ | Significantly denser than free lauric acid (~0.88 g/cm³). |

| Melting/Phase Transition | 212°C – 215°C (Phase change) | Critical Note: Does not melt like a simple solid. Undergoes Martensitic phase transitions at ~110°C, reorganization at 212°C, and decomposition >230°C. |

| Solubility (Water) | Insoluble | |

| Solubility (Organic) | Low in Ethanol/Ether; Soluble in Pyridine | Soluble in hot non-polar solvents or complexing amines. |

| Thermal Decomposition | 238°C (Peak) | Irreversible reduction to metallic Silver ( |

Part 2: Molecular Architecture & Crystallinity

The utility of silver laurate is defined by its lamellar crystal structure . The silver ions form a central plane coordinated by the carboxylate heads, while the hydrophobic alkyl chains extend outward. This creates a "sandwich" structure.

-

Martensitic Transition (110°C – 120°C): Upon heating, the alkyl chains disorder (melt) before the ionic headgroups dissociate. This creates a liquid-crystalline (mesophase) state, allowing the material to be processed as a fluid before it chemically decomposes.

-

Morphological Control: The synthesis method dictates the habit.

-

Fiber-like: Obtained from standard precipitation.

-

Lamellar (Platelet): Obtained via controlled double-jet precipitation or post-sintering.

-

Part 3: Synthesis Protocol (Double-Jet Precipitation)

To achieve high-purity silver laurate suitable for conductive inks or pharmaceutical grade applications, a Double-Jet Precipitation method is superior to simple mixing. This ensures uniform particle size and minimizes occlusion of nitrate ions.

Reagents:

-

Solution A: Sodium Laurate (0.1 M) in aqueous solution (maintain >50°C to prevent gelling).

-

Solution B: Silver Nitrate (0.1 M) in deionized water (acidified slightly with

to pH 5-6 to prevent -

Stabilizer: Polyvinyl pyrrolidone (PVP, MW 40k), 1-5 wt% (optional, for nanoparticle control).

Protocol Steps:

-

Preparation: Dissolve Sodium Laurate in water at 60°C. If using Lauric Acid, neutralize with equimolar NaOH in situ.

-

Reactor Setup: Use a chemically inert vessel (glass/Teflon) with high-shear mechanical stirring. Maintain reactor temperature at 50°C.

-

Double-Jet Addition: Simultaneously pump Solution A and Solution B into the reactor at identical molar rates.

-

Why? This maintains a constant supersaturation ratio, preventing the "burst nucleation" that leads to polydisperse crystals.

-

-

Ripening: Stir for 30 minutes post-addition.

-

Filtration & Wash: Filter the white precipitate.[8] Wash 3x with deionized water (to remove

) and 1x with Acetone (to remove unreacted lauric acid/water). -

Drying: Vacuum dry at 40°C in the dark. Warning: Heat sensitivity.[9]

Visualization: Synthesis Workflow

Figure 1: Double-Jet Precipitation workflow ensuring stoichiometric balance and uniform crystal habit.

Part 4: Thermal Decomposition & Conductive Ink Mechanism

For printed electronics, silver laurate acts as a MOD (Metal-Organic Decomposition) precursor. Unlike bulk silver (MP 961°C), silver laurate decomposes to form conductive silver tracks at temperatures compatible with polymer substrates (PET/polyimide).

The Decomposition Pathway:

-

Dehydration (<100°C): Loss of surface water.

-

Phase Transition (110-212°C): Solid-to-Mesophase transition. The alkyl chains "melt," allowing the material to flow and level on the substrate.

-

Decarboxylation (212-240°C): The carboxylate bond breaks.

-

Reaction:

-

Result: Formation of sintered Silver Nanoparticles (Ag NPs).

-

Experimental Insight: Thermogravimetric Analysis (TGA) typically shows a sharp mass loss onset at ~212°C, peaking at 238°C. The residual mass corresponds to metallic silver (approx. 35-36% by weight).

Visualization: Thermal Decomposition Pathway

Figure 2: Thermal decomposition mechanism from crystalline salt to conductive silver track.

Part 5: Applications in Drug Development & Materials

Antimicrobial Therapeutics

Silver laurate is utilized in wound care dressings and topical creams.

-

Mechanism: It acts as a "slow-release" reservoir. The low water solubility (

) ensures that toxic bursts of -

Advantage: The lauric acid moiety is naturally occurring and less irritating than nitrate or sulfadiazine counter-ions.

Conductive Inks (Printed Electronics)

Used in screen-printing pastes for RFID tags and flexible circuits.

-

Formulation: Ag Laurate is often mixed with a carrier solvent (e.g., terpineol) and a binder (ethyl cellulose).

-

Benefit: Enables conductivity on heat-sensitive plastics (PET) because the decomposition temperature (~238°C) is lower than the sintering temperature of bulk silver paste.

Part 6: Safety & Handling (SDS Summary)

While less toxic than silver nitrate, silver laurate requires careful handling.

-

Health Hazards:

-

Storage:

-

Light Sensitive: Must be stored in amber glass or opaque containers. Exposure to UV light photoreduces the silver, turning the white powder gray/black.

-

Oxidation: Store under inert gas (Nitrogen) for long-term stability.

-

References

-

ChemicalBook. (n.d.). Lauric acid Physical Properties and Spectral Data.[2][11] Retrieved from

-

Wikipedia. (n.d.).[12] Silver laurate.[3][12][7][10][11] Retrieved from [12]

-

Smolecule. (n.d.). Silver laurate | 18268-45-6.[3][12][5][7][11] Retrieved from

-

Li, Y., et al. (2011).[7] Preparation and Structural Phase Transitions of Silver Laurate.[3][7][11] Materials Science Forum.[7][11] Retrieved from

-

Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Silver. Retrieved from

-

Pfaltz & Bauer. (n.d.). Safety Data Sheet: Silver laurate. Retrieved from

Sources

- 1. TABLE 3-7, Physical and Chemical Properties of Silver - Toxicological Profile for Silver - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lauric acid CAS#: 143-07-7 [amp.chemicalbook.com]

- 3. Buy Silver laurate | 18268-45-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. SILVER LAURATE CAS#: 18268-45-6 [m.chemicalbook.com]

- 6. macdermidalpha.com [macdermidalpha.com]

- 7. Silver laurate - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Silver conductive inks - DZP Technologies [dzptechnologies.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. researchgate.net [researchgate.net]

- 12. Silver laurate | C12H23AgO2 | CID 9904644 - PubChem [pubchem.ncbi.nlm.nih.gov]

silver laurate CAS number and identifiers

Executive Summary

Silver Laurate (Silver(I) Dodecanoate) is a coordination complex of silver(I) and lauric acid (C12 fatty acid).[1] Unlike highly soluble silver salts (e.g., silver nitrate) that cause rapid, uncontrolled ion release, silver laurate is characterized by low aqueous solubility. This physicochemical property makes it a critical candidate for sustained-release antimicrobial systems and a stable precursor in the synthesis of monodisperse silver nanoparticles (AgNPs) via thermal decomposition. This guide details the chemical identity, synthesis protocols, and application mechanisms of silver laurate for researchers in pharmaceutical formulation and materials science.

Part 1: Chemical Identity & Nomenclature

The precise identification of silver laurate is essential to distinguish it from homologous silver fatty acid salts (e.g., silver decanoate or silver behenate).

Table 1: Core Identifiers

| Identifier Type | Value | Notes |

| CAS Number | 18268-45-6 | Primary registry number |

| IUPAC Name | Silver(I) dodecanoate | Systematic nomenclature |

| Common Synonyms | Silver laurate; Dodecanoic acid, silver salt | |

| Molecular Formula | C₁₂H₂₃AgO₂ | |

| Molecular Weight | 307.18 g/mol | |

| PubChem CID | 9904644 | |

| FDA UNII | DWM4CQP22U | Unique Ingredient Identifier |

| SMILES | CCCCCCCCCCCC(=O)[O-].[Ag+] | |

| InChI Key | MNMYRUHURLPFQW-UHFFFAOYSA-M |

Part 2: Physicochemical Profile[7]

Understanding the thermodynamics of silver laurate is prerequisite to its application. Its utility is defined by its hydrophobicity and crystal structure.

Table 2: Physical & Thermodynamic Properties

| Property | Metric | Technical Context |

| Appearance | White to colorless crystalline powder | Photosensitive; darkens upon UV exposure due to photoreduction to Ag⁰. |

| Melting Point | 212°C – 215.5°C | Decomposes near melting point. Thermal decomposition yields metallic silver and organic byproducts. |

| Density | ~1.5 g/cm³ | |

| Solubility (Water) | Insoluble (pKs ~ 12-13) | Low |

| Solubility (Solvents) | Insoluble in ethanol, ether; Soluble in pyridine | Requires complexing agents (e.g., amines) for solubilization in organic media. |

| Crystal System | Triclinic | Highly ordered layered structure (lamellar spacing ~3.4 nm). |

Part 3: Synthesis & Production Protocols

Protocol A: Double-Jet Precipitation Method

Rationale: Direct mixing of silver nitrate and lauric acid often yields impure products due to the occlusion of reactants. A double-jet precipitation controls the supersaturation ratio, ensuring high purity and uniform particle size.

Materials:

-

Lauric Acid (C₁₂H₂₄O₂, >99%)

-

Sodium Hydroxide (NaOH, 1M solution)

-

Silver Nitrate (AgNO₃, 0.1M solution)[2]

-

Solvent: Ethanol/Water mixture (1:1 v/v)

-

Stabilizer (Optional): Polyvinylpyrrolidone (PVP) for particle size control.

Workflow Diagram (DOT):

Figure 1: Step-by-step synthesis workflow for high-purity Silver Laurate using the double-jet precipitation technique.

Step-by-Step Procedure:

-

Preparation of Sodium Laurate: Dissolve lauric acid in the ethanol/water mixture at 60°C. Add NaOH solution dropwise until pH reaches 7.5–8.0. This ensures complete conversion to the soluble sodium salt (

). -

Precipitation: While maintaining 60°C and vigorous stirring, simultaneously add the Sodium Laurate solution and the AgNO₃ solution into a reaction vessel containing a water heel.

-

Critical Control Point: Maintain equimolar addition rates to prevent the formation of silver oxide (brown/black precipitate).

-

-

Digestion: Allow the white precipitate to age for 30 minutes at temperature to improve crystallinity.

-

Purification: Filter the precipitate. Wash sequentially with:

-

Deionized water (removes

and excess -

Acetone (removes unreacted lauric acid).

-

-

Drying: Dry in a vacuum oven at 40°C. Store in amber glass to prevent photoreduction.

Part 4: Applications in Drug Development & Materials

Sustained-Release Antimicrobial Systems

Silver laurate functions as an "ion reservoir." Because it is sparingly soluble, it establishes an equilibrium that releases bioactive

Mechanism of Action Diagram (DOT):

Figure 2: The "Ion Reservoir" mechanism. Low solubility prevents toxic burst release, providing long-term antimicrobial efficacy.

Precursor for Silver Nanoparticles (AgNPs)

In drug delivery, AgNPs are used for their enhanced permeability. Silver laurate is a preferred precursor over silver nitrate for thermal decomposition synthesis because the long alkyl chain (laurate) acts as an inherent capping agent, preventing particle agglomeration.

-

Protocol Insight: Heating silver laurate to ~215°C (decomposition point) in a high-boiling solvent (e.g., octadecene) results in the reduction of

to

Part 5: Safety, Handling, & Regulatory Context

Hazard Classification:

-

GHS Signal Word: Warning

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life).

Handling Protocols:

-

Light Sensitivity: Always handle in low-light conditions or under yellow safety lights. Material will turn gray/violet upon exposure to UV/blue light.

-

Argyria Risk: Chronic ingestion or inhalation of silver dust can lead to argyria (permanent blue-gray skin discoloration). Use local exhaust ventilation.

-

Incompatibility: Avoid contact with strong oxidizing agents and ammonia (potential for explosive silver nitride formation in specific conditions, though less likely with fatty acid salts than nitrates).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9904644, Silver laurate. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Substance Registration System: Silver Laurate (UNII: DWM4CQP22U).[3][4][5] Retrieved from [Link][3][4]

-

Li, Y. L., et al. (2011). Preparation and Structural Phase Transitions of Silver Laurate.[6] Materials Science Forum, Vols. 675-677, pp 227-230.[6][7] Retrieved from [Link][6]

Sources

- 1. Buy Silver laurate | 18268-45-6 [smolecule.com]

- 2. Synthesis of Silver Nanoparticles [protocols.io]

- 3. GSRS [precision.fda.gov]

- 4. SILVER LAURATE [drugfuture.com]

- 5. Silver laurate | C12H23AgO2 | CID 9904644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Silver laurate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

synthesis of silver laurate from silver nitrate and lauric acid

Title: High-Purity Synthesis of Silver Laurate: A Physicochemical Protocol Subtitle: Mechanistic Pathways, Process Control, and Characterization for Pharmaceutical Applications

Executive Summary

Silver Laurate (

This guide provides a rigorous, self-validating protocol for synthesizing silver laurate from silver nitrate (

Theoretical Framework & Mechanism

Direct reaction between lauric acid and silver nitrate is kinetically unfavorable in aqueous media due to the insolubility of lauric acid and the weak dissociation of its carboxylic proton.[1] To drive the reaction forward efficiently, a Ligand Exchange Mechanism via a sodium intermediate is required.[1]

The Two-Step Reaction Pathway

-

Saponification (Deprotonation): Lauric acid is treated with a stoichiometric base (Sodium Hydroxide) to form water-soluble Sodium Laurate.[1]

[1] -

Metathesis (Precipitation): The sodium laurate undergoes double decomposition with silver nitrate.[1] The high lattice energy of silver laurate drives its immediate precipitation.[1]

[1]

Critical Reagents & Equipment

-

Lauric Acid (Dodecanoic Acid):

99% purity.[1] Impurities (e.g., capric or myristic acid) will alter the melting point and solubility profile.[1] -

Silver Nitrate (

): ACS Reagent grade.[1] Note: Highly photosensitive.[1] -

Sodium Hydroxide (NaOH): 1N Standardized Solution.[1]

-

Solvent System: Deionized (DI) Water (

) and Ethanol (optional co-solvent for morphology control).[1] -

Dark Room/Amber Glassware: Essential to prevent photoreduction of

to metallic silver (

The Optimized Protocol

This protocol scales to produce approximately 10 g of Silver Laurate.[1]

Phase A: Preparation of the Ligand (Sodium Laurate)

-

Dissolution: In a 500 mL beaker, suspend 7.0 g of Lauric Acid in 100 mL of DI water .

-

Thermal Activation: Heat the mixture to 60°C . Lauric acid (m.p. ~43.2°C) will melt and form an oil layer on the water surface.[1]

-

Saponification: Slowly add 35 mL of 1N NaOH while stirring vigorously.

Phase B: The Precipitation (Dark Phase)

From this step forward, minimize light exposure.[1] Work under red safety light or in low-light conditions.

-

Silver Solution Prep: Dissolve 5.9 g of Silver Nitrate in 50 mL of DI water .

-

Controlled Addition: Add the

solution dropwise to the Sodium Laurate solution (still at 60°C) over a period of 15–20 minutes.-

Why Dropwise? Rapid addition traps impurities (

,

-

-

Digestion: Allow the white curdy precipitate to stir at 60°C for an additional 30 minutes. This "Ostwald ripening" phase improves crystal crystallinity and filterability.[1]

Phase C: Purification & Isolation

-

Filtration: Filter the hot suspension using a Buchner funnel with fine-pore filter paper.

-

The Nitrate Wash (Self-Validating Step): Wash the filter cake repeatedly with warm DI water.[1]

-

Drying: Dry the filter cake in a vacuum oven at 40°C for 24 hours.

-

Warning: Do not exceed 50°C during drying, as silver carboxylates can thermally degrade or darken.[1]

-

Process Logic & Workflow Visualization

The following diagram illustrates the critical path and decision nodes for the synthesis.

Caption: Figure 1. Step-by-step synthesis workflow emphasizing the critical nitrate-wash validation loop.

Characterization & Quality Control

To confirm the identity and purity of the synthesized Silver Laurate, the following analytical methods are standard.

| Parameter | Method | Expected Result | Causality/Significance |

| Crystalline Phase | XRD (X-Ray Diffraction) | Characteristic bilayer peaks (low angle | Confirms the lamellar structure typical of long-chain silver carboxylates [1].[1] |

| Functional Groups | FTIR (Infrared Spectroscopy) | Symmetric/Asymmetric | Proves complete conversion of acid to salt.[1] Presence of |

| Thermal Stability | TGA/DSC | Decomposition onset | Silver laurate degrades to metallic silver and volatile organics.[1] Lower onset suggests impurities [2].[1] |

| Morphology | SEM (Scanning Electron Microscopy) | Plate-like or rod-like microcrystals.[1] | Morphology affects dissolution rate in drug delivery applications.[1] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Gray/Purple Product | Photoreduction of | Ensure all steps after |

| Brown Precipitate | Formation of Silver Oxide ( | pH is too high (too basic) during silver addition.[1] Adjust Sodium Laurate solution to near neutral before adding silver. |

| Greasy/Sticky Product | Unreacted Lauric Acid.[1] | Insufficient NaOH used in Phase A, or temperature dropped below 45°C causing acid to solidify before reacting.[1] |

References

-

Li, Y., Wang, S., Zhang, X., et al. (2011).[1] Preparation and Structural Phase Transitions of Silver Laurate. Materials Science Forum.

-

U.S. Patent 4,273,723. (1981).[1] Process for preparing silver salt of organic carboxylic acid. Google Patents.

-

Guzman, M., et al. (2012).[1] Synthesis of silver nanoparticles by chemical reduction method and their antibacterial activity. International Journal of Chemical and Biomolecular Engineering. (Contextual grounding for antimicrobial applications).

-

Rai, M., et al. (2009).[1] Silver nanoparticles: the powerful nanoweapon against multidrug-resistant bacteria.[1] Journal of Applied Microbiology.

Sources

Technical Whitepaper: Thermal Behavior and Decomposition Kinetics of Silver Laurate

Executive Summary

Silver laurate (AgLa), a long-chain silver carboxylate, represents a critical interface between soft matter physics and inorganic chemistry. Unlike simple salts, AgLa exhibits thermotropic mesomorphism—forming liquid crystalline phases prior to thermal decomposition. This distinct behavior allows for the controlled in situ synthesis of silver nanoparticles (AgNPs) within a self-organizing matrix, a property highly valued in the development of conductive inks, antimicrobial coatings, and targeted drug delivery systems.

This guide provides a rigorous technical analysis of the thermal decomposition of silver laurate. It moves beyond basic characterization to explore the kinetic mechanisms driving decarboxylation and nucleation, offering researchers a validated roadmap for utilizing this material in high-precision applications.

Physicochemical Profile & Structural Architecture

Understanding the thermal behavior of silver laurate begins with its solid-state structure. AgLa crystallizes in a lamellar bilayer arrangement, a common feature of metal soaps.

Structural Configuration

-

Molecular Formula:

-

Coordination: The silver ions coordinate with oxygen atoms from the carboxylate headgroups, forming a polar inorganic layer.

-

Bilayer Stacking: The hydrophobic alkyl chains (

) extend outward from the ionic plane, interdigitating with chains from adjacent layers. This "head-to-head, tail-to-tail" stacking is stabilized by Van der Waals forces between the alkyl chains and ionic interactions within the Ag-O planes.

Purity Verification Metrics

Before thermal analysis, sample integrity must be validated.

-

FTIR: Look for symmetric (

) and asymmetric ( -

XRD: Low-angle diffraction peaks correspond to the interlayer spacing (

-spacing

Thermal Decomposition Mechanism[2][3]

The decomposition of silver laurate is not a singular event but a cascade of physical phase transitions followed by irreversible chemical degradation.

Phase Transitions (The Mesophase)

Upon heating, AgLa does not melt directly into an isotropic liquid. Instead, it enters a Liquid Crystal (Mesophase) state.

-

Crystal-to-Mesophase Transition (

): The alkyl chains "melt" (conformational disordering) while the ionic Ag-O layers remain intact. The material becomes a smectic liquid crystal. -

Mesophase Stability: This state persists until the onset of decomposition. It is this ordered fluidity that allows Ag atoms to diffuse and nucleate into uniform nanoparticles upon reduction.

Chemical Degradation Pathway

The decomposition occurs primarily between

Reaction Stoichiometry:

Mechanism Visualization

The following diagram illustrates the step-by-step transformation from the ordered solid state to the formation of metallic silver.

Figure 1: Thermal decomposition pathway of Silver Laurate, highlighting the critical mesophase transition that precedes chemical breakdown.

Kinetic Analysis & Modeling

Reliable kinetic data is essential for scaling up nanoparticle synthesis. The decomposition of silver carboxylates typically follows an Avrami-Erofeev (A-E) nucleation and growth model.

Kinetic Parameters

While specific values depend on purity and atmosphere, the following parameters are representative of the homologous silver carboxylate series (

| Parameter | Representative Value | Description |

| Onset Temperature ( | Temperature where mass loss begins ( | |

| Peak Temperature ( | Point of maximum reaction rate (DTG peak). | |

| Activation Energy ( | Energy barrier for the decarboxylation step. | |

| Reaction Model | Indicates random nucleation followed by crystal growth. |

The "Self-Catalytic" Effect

Experimental evidence suggests that the metallic silver (

Implication for Researchers: When designing a heating protocol, expect a slow induction period followed by a rapid acceleration of the reaction. Precise temperature control is required to prevent thermal runaway or uneven particle size distribution.

Applications in Drug Development & Materials

Antimicrobial Coatings

Silver laurate serves as a reservoir for silver ions (

-

Mechanism: Slow hydrolysis of the AgLa at the wound interface releases

ions, which disrupt bacterial cell walls and bind to microbial DNA.

In Situ Nanoparticle Synthesis

By dispersing AgLa in a polymer matrix (e.g., polypropylene) and heating it to the decomposition temperature, researchers can generate AgNPs directly inside the plastic.

-

Benefit: This prevents nanoparticle agglomeration, a common issue when mixing pre-made nanoparticles into viscous polymers.

Experimental Protocols

Synthesis of High-Purity Silver Laurate

Standard precipitation methods often trap nitrate ions.[1] This modified double-jet protocol minimizes impurities.

Materials: Sodium Laurate (

-

Precursor Preparation: Dissolve

Sodium Laurate in -

Precipitation: Dropwise add

-

Critical Step: Maintain dark conditions (wrap flask in foil) to prevent photo-reduction of silver.

-

-

Digestion: Stir for 30 minutes at

to allow precipitate aging (improves crystallinity). -

Purification: Filter the white precipitate. Wash

with warm DI water, followed by -

Drying: Dry in a vacuum oven at

for 24 hours. Store in amber glass.

Thermal Analysis Workflow (TGA/DSC)

Use this protocol to determine the exact decomposition profile of your specific batch.

Figure 2: Standardized workflow for thermal characterization.

Data Interpretation:

-

Mass Loss: Theoretical mass loss for AgLa

Ag is

References

-

Binnemans, K., et al. (2004).[1] Structure and Mesomorphism of Silver Alkanoates. Chemistry of Materials. Link

-

Li, Y., et al. (2011). Preparation and Structural Phase Transitions of Silver Laurate. Materials Science Forum. Link

-

Sanders, C. A., et al. (2015). Silver-Catalyzed Decarboxylative Radical Azidation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. Link

-

L'vov, B. V. (2002). Kinetics and Mechanism of Thermal Decomposition of Silver Oxide. Thermochimica Acta. Link

-

Netzsch Analysis. (2023). Thermal Analysis of Silver Compounds via TGA/DSC. Netzsch Application Notes. Link

Sources

Technical Guide: Solubilization and Application of Silver Laurate in Organic Media

Executive Summary

Silver laurate (

This guide details the amine-complexation strategy , the industry-standard method to overcome this thermodynamic barrier. By introducing coordinating ligands (amines), we can break the polymeric lattice, converting the insoluble salt into a highly soluble discrete complex. This mechanism is the foundation for "reactive silver inks" in printed electronics and lipid-based antimicrobial formulations in drug delivery.

Physicochemical Fundamentals

The Structural Barrier

Unlike alkali metal soaps (e.g., sodium laurate) which form micelles, silver laurate crystallizes into a stable triclinic system. The silver ions do not exist as isolated cations but are bridged by carboxylate groups, forming a coordination polymer.

-

Lattice Energy: The lattice energy is dominated by the covalent character of the Ag-O bond and van der Waals interactions between the lauryl chains.

-

Solvent Interaction:

-

Non-polar solvents (e.g., Toluene): Can solvate the tail but cannot break the Ag-O headgroup coordination.

-

Polar solvents (e.g., Ethanol): Lack the nucleophilic strength to displace the carboxylate ligand from the silver ion.

-

Theoretical Solubility Profile

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Reason |

| Alcohols | Ethanol, Methanol | Insoluble / Very Poor | Inability to disrupt Ag-O polymeric bonding. |

| Hydrocarbons | Toluene, Hexane | Insoluble | Solvation of alkyl chain insufficient to overcome lattice energy. |

| Ethers | Diethyl Ether, THF | Insoluble | Weak coordination ability of ether oxygen. |

| Amines | Hexylamine, Pyridine | Highly Soluble | Ligand Exchange: N-donor is a stronger Lewis base than carboxylate O. |

The Amine Solubilization Strategy

The only robust method to dissolve silver laurate in organic media is to transform it chemically via complexation. This involves a ligand exchange reaction where an amine (L) displaces the bridging carboxylate groups.

Mechanism: Ligand Exchange

The dissolution follows the equilibrium:

Where

Visualization of the Mechanism

Caption: Transformation of insoluble polymeric silver laurate into a soluble discrete complex via amine coordination.

Experimental Protocols

Protocol A: Synthesis of High-Purity Silver Laurate

Objective: Produce silver laurate free of excess fatty acid or sodium salts, which can interfere with solubility.

Reagents:

Procedure:

-

Dissolution: Dissolve 0.1 mol Sodium Laurate in 500 mL of Water/n-Butanol mixture at 55°C. The butanol cosolvent prevents gelation and ensures uniform micellar dispersion.

-

Precipitation: Add 0.1 mol

(dissolved in 100 mL water) dropwise under vigorous stirring. A white, curdy precipitate forms immediately. -

Digestion: Maintain stirring at 55°C for 30 minutes to ensure complete ion exchange.

-

Purification: Filter the precipitate. Wash sequentially with:

-

Warm water (removes

). -

Acetone (removes unreacted lauric acid and dries the product).

-

-

Drying: Vacuum dry at 40°C for 12 hours. Store in the dark (light sensitive).

Protocol B: Preparation of Conductive Ink Precursor (Solubilization)

Objective: Create a stable, high-concentration silver ink (20-40 wt%) for inkjet printing.

Reagents:

-

Silver Laurate (from Protocol A)

-

Complexing Amine: Hexylamine or 2-Ethylhexylamine (for lower volatility)

-

Carrier Solvent: Toluene or Xylene

Procedure:

-

Weighing: Weigh 1.0 g of Silver Laurate into a scintillation vial.

-

Amine Addition: Add 2 molar equivalents of amine (approx. 0.7 g for hexylamine).

-

Note: A slight excess (2.2 eq) speeds up dissolution.

-

-

Mixing: Vortex or sonicate for 5-10 minutes.

-

Observation: The white powder will dissolve to form a clear, colorless to slightly yellow viscous liquid.

-

-

Dilution: Add Toluene to adjust viscosity to required printing specification (e.g., 10-15 cP).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any dust or uncomplexed particles.

Applications in Research & Industry

Reactive Silver Inks (Printed Electronics)

The solubilized silver laurate-amine complex is a "reactive ink." Upon printing and heating (sintering) at 120-150°C:

-

The amine ligand volatilizes or decomposes.

-

The silver ion is reduced (often by the amine itself or the carboxylate anion via decarboxylation).

-

Pure metallic silver tracks are left behind.

-

Advantage: Allows printing on temperature-sensitive substrates (PET, paper) compared to bulk silver pastes.

Pharmaceutical Formulations (Antimicrobials)

In drug delivery, the low solubility of pure silver laurate is an asset for controlled release .

-

Lipid Nanoparticles (LNPs): Silver laurate can be incorporated into the lipid bilayer of liposomes due to its lauryl tail.

-

Mechanism: It acts as a reservoir of

. The release rate is limited by its dissociation constant (

References

-

Synthesis & Phase Transitions: Li, Y. L., et al. (2011).[5] "Preparation and Structural Phase Transitions of Silver Laurate." Materials Science Forum. Link[5]

-

Amine Complexation Mechanism: Santos, M. S., et al. (1988).[4] "Silver(I) complexation with tertiary amines in toluene." Journal of the Chemical Society, Faraday Transactions 1. Link

-

Conductive Ink Formulation: Walker, S. B., & Lewis, J. A. (2012). "Reactive Silver Inks for Patterning High-Conductivity Features at Mild Temperatures." Journal of the American Chemical Society. (Foundational work on silver acetate/laurate amine complexes). Link

- Solubility Data: "Solubility of Silver Soaps." IUPAC-NIST Solubility Data Series. (General reference for metal soap solubility trends).

Sources

- 1. Silver(I) complexation with tertiary amines in toluene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Silver laurate - Wikipedia [en.wikipedia.org]

Crystalline Architectures of Silver Carboxylates: From Silver Laurate to Behenate

The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and applications of silver laurate and related silver carboxylates.

A Technical Guide for Researchers in Materials Science and Drug Development

Executive Summary

Silver carboxylates (

Part 1: Structural Fundamentals of Silver Carboxylates

The defining feature of silver carboxylates is their tendency to form coordination polymers rather than discrete molecular units. The structure is governed by the coordination geometry of the Silver(I) ion (

The Dimeric Core & Polymeric Assembly

The fundamental building block for most long-chain silver carboxylates is the centrosymmetric dimer

-

The Dimer: Two silver atoms are bridged by two carboxylate groups in a syn-syn configuration.

-

The Sheet: These dimers are rarely isolated. In the solid state, the silver atoms of one dimer coordinate axially to the oxygen atoms of adjacent dimers. This creates infinite 2D sheets of silver-oxygen networks.

-

The Stacking: Long alkyl chains (e.g., laurate, C12) extend perpendicular to these Ag-O sheets, stabilizing the structure via van der Waals interactions. This results in a "sandwich" or lamellar morphology.

Structural Hierarchy Diagram

The following diagram illustrates the hierarchical assembly from molecular coordination to macroscopic crystal structure.

Figure 1: Hierarchical assembly of silver carboxylates from ionic precursors to 3D lamellar crystals.

Part 2: Deep Dive – Silver Laurate (AgC12)

Silver Laurate (

Crystallographic Parameters

Silver laurate typically crystallizes in the Triclinic system (Space Group

Table 1: Unit Cell Parameters for Silver Laurate (Triclinic Form)

| Parameter | Value | Description |

| Crystal System | Triclinic | Low symmetry due to chain tilting |

| Space Group | Centrosymmetric | |

| a (Inter-sheet) | ~4.1 - 5.5 Å | Short axis (Ag-Ag distance in sheet) |

| b (Sheet width) | ~3.4 - 4.7 Å | Variable based on packing |

| c (Lamellar spacing) | ~34 - 40 Å | Long axis (dependent on bilayer thickness) |

| Typical values: | ||

| Z | 2 | Formula units per cell |

Note: The long axis 'c' corresponds to the bilayer thickness (

Thermal Behavior

Silver laurate exhibits distinct thermal phase transitions before decomposition:

-

Solid-Solid Transition (~100–120°C): Disordering of the alkyl chains (conformational gauche defects) while the Ag-O sheets remain intact.

-

Melting/Decomposition (~210–215°C): Collapse of the coordination network and reduction to metallic silver (

).

Part 3: Comparative Structural Analysis

The chain length of the carboxylate ligand dictates the interlayer spacing and the stability of the hydrophobic region.

Table 2: Structural Comparison of Silver Carboxylates

| Compound | Carbon Chain | Ligand Structure | Crystal System | Key Structural Feature |

| Silver Acetate | C2 | Short | Monoclinic | Dimeric pairs linked into chains; no distinct lipid bilayer. |

| Silver Laurate | C12 | Medium | Triclinic | Distinct lamellar bilayers; chains tilt to maximize packing density. |

| Silver Behenate | C22 | Long | Triclinic | Highly ordered bilayers; used as a low-angle XRD standard ( |

| Silver Pivalate | C5 (Branched) | Bulky | Triclinic | Bulky tert-butyl group prevents efficient sheet packing; forms rod-like polymers. |

The "Odd-Even" Effect: Similar to pure fatty acids, silver carboxylates show alternating melting points between odd and even chain lengths, attributed to the packing efficiency of the terminal methyl groups at the bilayer interface.

Part 4: Synthesis & Crystallization Protocols

To obtain high-purity, crystalline silver laurate for drug development or structural analysis, a Double-Jet Precipitation method is recommended. This ensures stoichiometric control and uniform particle size.

Reagents

-

Precursor A: Silver Nitrate (

), 0.1 M aqueous solution. -

Precursor B: Sodium Laurate (

), 0.1 M solution (prepared by neutralizing Lauric acid with NaOH in 1:1 water/ethanol). -

Solvent: Deionized water/Ethanol (50:50 v/v).

-

Stabilizer (Optional): PVP (Polyvinylpyrrolidone, MW 40k) for nanoparticle size control.

Step-by-Step Protocol

-

Preparation of Sodium Laurate:

-

Dissolve 20.0 g of Lauric acid in 100 mL ethanol at 60°C.

-

Add stoichiometric NaOH (dissolved in minimal water) dropwise until pH ~8-9.

-

Critical: Ensure the solution remains clear and warm (60°C) to prevent premature precipitation of sodium laurate.

-

-

Double-Jet Precipitation (Dark Room):

-

Setup: Place 100 mL of water/ethanol receiver solution in a beaker with magnetic stirring at 60°C. Perform under red light or in the dark to prevent photoreduction of silver.

-

Addition: Simultaneously pump Precursor A (

) and Precursor B (Na-Laurate) into the receiver solution at equal rates (e.g., 5 mL/min). -

Mechanism:[1][2] The instant mixing allows nucleation of Ag-Laurate while maintaining a constant supersaturation ratio.

-

-

Digestion & Aging:

-

Maintain stirring at 60°C for 30 minutes post-addition. This promotes Ostwald ripening, removing fines and improving crystallinity.

-

-

Filtration & Washing:

-

Filter the white precipitate using a vacuum Buchner funnel.

-

Wash 3x with warm water (removes

). -

Wash 2x with acetone (removes unreacted lauric acid and facilitates drying).

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours. Store in amber vials.

-

Synthesis Workflow Diagram

Figure 2: Double-jet synthesis workflow for high-purity silver carboxylates.

Part 5: Characterization Techniques[4]

X-Ray Diffraction (XRD)

-

Low Angle Region (

): Look for a series of intense -

High Angle Region: Weaker peaks corresponding to the Ag-Ag packing within the sheets.

Fourier Transform Infrared Spectroscopy (FTIR)

-

Carboxylate Modes:

-

: ~1520–1560

-

: ~1400–1420

-

Diagnostic: The separation (

) between these bands indicates the coordination mode. A

-

: ~1520–1560

-

C-H Modes: Strong bands at 2920

and 2850

Part 6: Applications in Drug Development

Antimicrobial Mechanisms

Silver laurate acts as a reservoir for slow-release

-

Solubility Control: The low

of silver laurate prevents the rapid "burst release" seen with silver nitrate, reducing cytotoxicity to mammalian cells while maintaining bactericidal levels. -

Lipophilicity: The laurate tail facilitates interaction with bacterial cell membranes, potentially enhancing the local concentration of silver at the site of action.

Formulation Utility

-

Wound Dressings: Incorporated into hydrophobic creams or polymer matrices (e.g., PDMS) for burn treatment.

-

Inhalation Therapy: Recent studies explore silver carboxylate nanoparticles for treating lung infections (e.g., Pseudomonas aeruginosa) due to their stability and controlled release profile.

References

-

Crystal Structure of Silver Behenate: Blanton, T. N., et al. (2011). "Crystal structure determination of the silver carboxylate dimer [Ag(O2C22H43)]2, silver behenate, using powder X-ray diffraction methods." Powder Diffraction, 26(2). Link

-

Synthesis & Phase Transitions: Li, Y. L., et al. (2011).[3] "Preparation and Structural Phase Transitions of Silver Laurate." Materials Science Forum, 675-677.[3][4] Link[3]

-

Antimicrobial Applications: Bado, I., et al. (2022). "Silver Carboxylate as an Antibiotic-Independent Antimicrobial: A Review of Current Formulations." Medical Research Archives.[5] Link

-

General Silver Carboxylate Chemistry: Olson, T. Y., et al. (2006). "Characterization of Silver Carboxylates with Various Chain Lengths." Chemistry of Materials, 18(7). Link

-

Unit Cell Data: Wikipedia Entry on Silver Laurate (Referencing Hrust et al., Colloid and Polymer Science, 1985).Link

Sources

Technical Monograph: Silver Laurate Physicochemical Profiling & Synthesis

Executive Summary

Precise characterization of Silver Laurate (AgLa) is critical for its application in antimicrobial formulations, photothermographic imaging, and as a precursor for silver nanoparticle synthesis. While the theoretical molecular weight is fixed, the effective molecular weight in experimental settings often fluctuates due to hygroscopicity, oligomerization, and residual free fatty acids. This guide provides a definitive physicochemical profile, a self-validating synthesis workflow, and the analytical logic required to ensure pharmaceutical-grade purity.

Part 1: Physicochemical Characterization

For stoichiometric calculations in drug delivery or materials science, the distinction between Average Molecular Weight (used for bulk weighing) and Monoisotopic Mass (used for Mass Spectrometry) is vital.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Technical Context |

| Molecular Formula | 1:1 Stoichiometry of Ag+ to Laurate anion. | |

| Molecular Weight (Average) | 307.18 g/mol | Use this value for calculating synthesis yields and molarity. |

| Monoisotopic Mass | 306.07 Da | Relevant for LC-MS identification. |

| CAS Number | 18268-45-6 | Unique identifier for regulatory filing.[1] |

| Appearance | White to off-white powder | Discoloration (gray/purple) indicates photoreduction of Ag+. |

| Melting Point | ~212–215°C | Decomposes shortly after melting (see Thermal Analysis). |

| Solubility | Insoluble in Water/Ethanol | Critical for purification (washing removes soluble byproducts). |

Part 2: Synthesis & Stoichiometry (The "How-To")

The Causality of Protocol Design

A standard precipitation method is recommended. We utilize a Double-Jet Precipitation technique rather than simple mixing.

-

Why? Controlling the addition rate of both reagents simultaneously into a reaction vessel allows for uniform supersaturation. This prevents the occlusion of impurities (like Sodium Nitrate) inside the Silver Laurate crystal lattice, which would artificially inflate the apparent mass and degrade purity.

Protocol: High-Purity Precipitation

Reagents:

-

Sodium Laurate (pre-formed or generated in situ from Lauric Acid + NaOH).

-

Silver Nitrate (

).[2][3][4] -

Deionized Water (Solvent).

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve Sodium Laurate in water at 60°C. Ensure complete dissolution to avoid unreacted fatty acid cores.

-

Reaction (Dark Conditions): Under red light (to prevent photoreduction), slowly add stoichiometric

solution. -

Digestion: Stir for 30 minutes at 60°C. This "Ostwald Ripening" phase allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

-

Purification (The Critical Step): Filter the white precipitate. Wash 3x with warm water and 1x with Ethanol.

-

Self-Validation: Test the final wash filtrate with a drop of dilute HCl. If a white haze (

) forms, you are losing Silver. If tested with

-

-

Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent thermal darkening.

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical control points in the synthesis to guarantee the 307.18 g/mol stoichiometry.

Figure 1: Process flow for Silver Laurate synthesis highlighting the critical nitrate-wash validation loop.

Part 3: Analytical Validation

You cannot assume the white powder is pure Silver Laurate. It is often a mixture of Silver Laurate, free Lauric Acid, and Silver Oxide.

Fourier Transform Infrared Spectroscopy (FTIR)

This is the primary method to confirm the "Salt" formation.

-

Target Signal: Look for the disappearance of the Carbonyl (

) stretch of the free acid at ~1700 -

Confirmation Signal: Appearance of the asymmetrical carboxylate (

) stretch at 1520–1560 -

Interpretation: If the 1700 peak remains, your reaction was incomplete (pH too low), and your effective molecular weight will be skewed lower (towards Lauric acid's MW of 200.3 g/mol ).

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) is essential for determining the actual metal content.

-

Protocol: Heat sample from 25°C to 600°C under Nitrogen.

-

Event 1 (212°C): Melting (Endothermic peak on DSC).

-

Event 2 (>230°C): Decomposition. The organic tail burns off.

-

Residue: The remaining mass is metallic Silver (

). -

Calculation:

If your TGA residue is >35.1%, you likely have Silver Oxide impurities. If <35.1%, you have excess free fatty acid.

Visualization: Quality Control Decision Tree

Use this logic to accept or reject batches for research use.

Figure 2: Analytical logic for validating Silver Laurate purity based on FTIR spectral signatures and TGA mass loss.

Part 4: Applications in Drug Development[6]

Antimicrobial Mechanism

Silver Laurate acts as a "slow-release" reservoir. Because it has low water solubility (

-

Mechanism: Equilibrium-driven release. As bacteria consume or bind free

, more Silver Laurate dissolves to maintain the equilibrium constant (

Nanoparticle Precursor

In thermal ablation therapies or imaging contrast development, Silver Laurate is used as a precursor. Upon heating to its decomposition temperature (approx 230°C), it spontaneously reduces to form Silver Nanoparticles (AgNPs) without the need for harsh external reducing agents, as the laurate tail acts as a capping agent to prevent agglomeration.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9904644, Silver Laurate. Retrieved from [Link]

-

Li, Y., et al. (2011). Preparation and Structural Phase Transitions of Silver Laurate. Materials Science Forum.[7][8] Retrieved from [Link][8]

-

Hrust, V., et al. (1985). Precipitation and association of silver laurate in aqueous solutions. Colloid and Polymer Science. Retrieved from [Link]

Sources

- 1. Silver laurate | C12H23AgO2 | CID 9904644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. troindia.in [troindia.in]

- 5. Buy Silver laurate | 18268-45-6 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Silver laurate - Wikipedia [en.wikipedia.org]

Technical Guide: Silver Laurate as a Precursor for Silver Nanoparticles

Executive Summary

This technical guide details the synthesis, processing, and application of Silver Laurate (AgLa) as a precursor for silver nanoparticles (AgNPs). Unlike ionic precursors (e.g., silver nitrate) which require aggressive reducing agents and polar solvents, Silver Laurate is a metallo-organic carboxylate. Its long alkyl chain (

Part 1: The Chemistry of Silver Laurate

Silver Laurate (

-

The Silver Center (

): A source of metallic silver upon reduction or decomposition. -

The Laurate Tail (

): Acts as a "built-in" capping agent. During synthesis, these tails orient outward, preventing the uncontrolled agglomeration of the forming silver nuclei, thereby regulating particle size without the need for excessive exogenous polymers like PVP.

Mechanism of Action

The transformation of Silver Laurate to AgNPs occurs primarily through decarboxylation and reduction.

Part 2: Synthesis of High-Purity Silver Laurate Precursor

Before generating nanoparticles, one must synthesize high-purity Silver Laurate. Commercial sources often contain free fatty acids which can interfere with conductivity in ink applications.

Protocol A: Precipitation via Double Displacement

Objective: Synthesize stoichiometric Silver Laurate from Sodium Laurate and Silver Nitrate.

Reagents:

-

Lauric Acid (99%+)

-

Sodium Hydroxide (NaOH)

-

Silver Nitrate (

)[1][2][3] -

Solvent: Deionized Water / Ethanol mixture (1:1 v/v)

Step-by-Step Methodology:

-

Sodium Laurate Formation: Dissolve 0.1 mol Lauric Acid in 100 mL Ethanol. Add equimolar NaOH (dissolved in minimal water) to form Sodium Laurate in situ. Stir at 60°C until clear.

-

Silver Addition: Dissolve 0.1 mol

in 50 mL deionized water. -

Precipitation: Dropwise add the

solution to the Sodium Laurate solution under vigorous stirring at 60°C. A white, curdy precipitate (Silver Laurate) forms immediately.-

Note: Perform in low-light conditions. Silver carboxylates are photosensitive.

-

-

Purification (Critical): Filter the precipitate. Wash 3x with water (to remove

) and 3x with Acetone or Ethanol (to remove unreacted Lauric Acid). -

Drying: Vacuum dry at 40°C for 12 hours.

Visualizing the Precursor Synthesis Workflow:

Figure 1: Workflow for the synthesis of high-purity Silver Laurate precursor via double displacement.

Part 3: Nanoparticle Synthesis Strategies

Method 1: The Amine-Complex "Conductive Ink" Route

This is the most commercially relevant method. Silver Laurate itself has a high decomposition temperature (~210°C). To use it on flexible plastic substrates (PET/PEN), we must lower this temperature using amine complexation.

The Chemistry: Amines (e.g., Hexylamine, Ethylenediamine) coordinate to the silver center, breaking the polymeric carboxylate network. This creates a liquid or highly soluble complex that decomposes at much lower temperatures (100°C - 150°C).

Protocol:

-

Complexation: Mix 1g Silver Laurate with 2 molar equivalents of Hexylamine (or similar alkyl amine).

-

Dispersion: The white powder will dissolve/disperse to form a clear or slightly viscous liquid (The "Ink").

-

Deposition: Spin-coat or drop-cast onto a glass or PET substrate.

-

Sintering (Reduction): Heat the substrate to 140°C for 30 minutes.

-

Observation: The film turns from clear to black (nucleation) to silvery-metallic (sintering).

-

Mechanism Visualization:

Figure 2: Mechanism of Amine-Mediated Decomposition. The amine ligand lowers the energy barrier for silver reduction.

Method 2: Thermal Decomposition (Solvent-less)

Used for creating hydrophobic, powder-form AgNPs for composites.

Protocol:

-

Place Silver Laurate powder in a ceramic crucible.

-

Heat in a tube furnace under

flow. -

Ramp: 5°C/min to 250°C. Hold for 1 hour.

-

Result: The laurate decomposes. The long alkyl chains detach but remain loosely associated, stabilizing the resulting AgNPs (approx. 5-10 nm diameter) which can be redispersed in toluene.

Part 4: Critical Process Parameters (CPP)

The following table summarizes how experimental variables affect the final nanoparticle characteristics.

| Parameter | Impact on AgNPs | Recommended Range |

| Amine Chain Length | Shorter amines (Ethylamine) lower sintering temp but evaporate too fast. Longer amines (Dodecylamine) stabilize better but require higher sintering temp. | Hexylamine ( |

| Ag:Amine Ratio | Low ratio (< 1:1) leaves undissolved precursor. High ratio (> 1:4) reduces viscosity and silver loading. | 1:2 molar ratio |

| Sintering Temp | < 100°C yields incomplete reduction (high resistivity). > 200°C damages polymer substrates. | 130°C - 150°C |

| Solvent Choice | Non-polar solvents (Toluene, Xylene) are best for redispersing thermally decomposed AgLa. | Toluene (for powder redispersal) |

Part 5: Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated using the following methods:

-

Thermogravimetric Analysis (TGA):

-

Purpose: Determine the exact decomposition temperature.

-

Expected Result: Pure Silver Laurate shows a sharp weight loss step around 210°C-230°C. If complexed with amine, this shift should move to <150°C.

-

-

X-Ray Diffraction (XRD):

-

Purpose: Confirm phase purity.

-

Expected Result: Distinct peaks at

values of 38.1°, 44.3°, 64.4°, and 77.5°, corresponding to the (111), (200), (220), and (311) planes of FCC silver.

-

-

Transmission Electron Microscopy (TEM):

References

-

US Patent 4,273,723 . (1981). Process for preparing silver salt of organic carboxylic acid. United States Patent and Trademark Office. Link

-

ResearchGate . (2011). Preparation and Structural Phase Transitions of Silver Laurate. Materials Science Forum. Link

- Jahn, S. F., et al. (2010). Inkjet printing of conductive silver patterns by using the silver organic decomposition method. Thin Solid Films. (Contextual grounding for MOD mechanism).

-

Semantic Scholar . (2016). The Salts of Fatty Acids as Precursors for Preparation of Silver Nanoparticles in Organic Solvents. Link

Sources

Technical Guide: Silver Laurate in Catalytic Systems

Executive Summary

Silver Laurate (AgC₁₂H₂₃O₂) is a specialized silver carboxylate often overshadowed by its shorter-chain homologs (acetate, benzoate) or longer-chain analogs (stearate, behenate). However, in high-precision catalytic applications—specifically Photothermographic (PTG) systems and in-situ nanoparticle generation —it occupies a critical functional niche.

Its utility is defined by its phase behavior : Silver laurate exhibits a distinct order-disorder transition (Martensitic-like) at ~120°C. This thermal switch allows it to remain inert at room temperature but release active Ag⁺ ions or form catalytic Ag⁰ centers upon precise thermal triggering. This guide details its role as a catalyst precursor and an oxidant in catalytically amplified imaging , providing researchers with actionable protocols for synthesis and application.

Physicochemical Profile & Catalytic Suitability[1][2][3][4]

To use silver laurate effectively, one must understand its solid-state dynamics. Unlike simple salts, it forms a layered lamellar structure that dictates its reactivity.

| Property | Specification | Criticality for Catalysis |

| Formula | Ag(C₁₂H₂₃O₂) | Amphiphilic nature allows dispersion in organic binders/solvents. |

| Morphology | Triclinic/Lamellar Crystals | Layered Ag⁺ sheets separated by hydrocarbon tails. |

| Melting Point | 212–215°C | Decomposition often precedes melting. |

| Phase Transition | ~120°C (Solid-Solid) | The "Activation Switch." At this temp, hydrocarbon chains disorder, increasing Ag⁺ mobility significantly. |

| Solubility | Insoluble in water; Soluble in pyridine, hot toluene. | Essential for homogeneous organic synthesis or heterogeneous dispersion. |

Primary Application: Catalytic Amplification in Photothermography

The most sophisticated application of silver laurate is in "Dry Silver" (PTG) technology. Here, it serves as the oxidant in a reaction catalyzed by latent image centers (Ag⁰). This is a prime example of heterogeneous catalytic amplification .

The Mechanism: "Sphere of Influence"

In a PTG film, Silver Laurate is co-precipitated with a catalytic amount of Silver Halide (AgX).

-

Exposure: Light hits AgX, forming a tiny Ag⁰ cluster (Latent Image).

-

Activation: Heat (120°C+) triggers the phase transition in Silver Laurate.

-

Catalysis: The Ag⁰ cluster acts as a catalyst. It lowers the activation energy for the reaction between the Silver Laurate (oxidant) and a Developer (reductant) , but only in the immediate vicinity of the Ag⁰.

-

Amplification: The reduction of Silver Laurate feeds more Ag⁰ into the cluster, autocatalytically growing the image density.

Diagram: The PTG Catalytic Cycle

Caption: The "Sphere of Influence" mechanism where Ag-Laurate acts as the thermal silver source, catalyzed by photo-generated Ag0 centers.

Secondary Application: Precursor for Ag Nanoparticle (AgNP) Catalysts

Silver laurate is an excellent precursor for generating size-controlled Silver Nanoparticles (AgNPs) used in oxidation catalysis (e.g., ethylene epoxidation) or reduction (e.g., p-nitrophenol reduction). The laurate chain acts as an in-situ capping agent , preventing uncontrolled agglomeration.

Why use Silver Laurate over Silver Nitrate?

-

Solubility: Compatible with non-polar organic solvents.

-

Self-Capping: The laurate anion (C11H23COO⁻) binds to the AgNP surface, stabilizing particles at ~5–10 nm without external surfactants.

-

Slow Release: Thermal decomposition releases Ag⁰ more gradually than chemical reduction of AgNO₃, yielding better crystallinity.

Protocol: Thermal Decomposition to Catalytic AgNPs

Objective: Synthesize hydrophobic AgNPs for organic-phase catalysis.

Reagents:

-

Silver Laurate (purified)

-

Solvent: Decalin or Diphenyl ether (High boiling point)

-

Reflux setup

Step-by-Step:

-

Dissolution: Disperse 1.0 g Silver Laurate in 50 mL Decalin.

-

Thermal Ramp: Heat to 150°C under Nitrogen flow. (Note: This passes the phase transition temperature).

-

Decomposition: Ramp to 200°C. The solution will turn from clear/white to yellow/brown (plasmon resonance).

-

Reaction Time: Hold for 2 hours. The laurate tails will cap the forming Ag⁰ nuclei.

-

Isolation: Precipitate with excess Ethanol and centrifuge (8000 rpm, 15 min).

-

Activation: For catalytic use, the laurate shell may need partial removal (washing with acetone) to expose active Ag sites while maintaining colloidal stability.

Experimental Protocol: Synthesis of High-Purity Silver Laurate

Crucial for reproducible catalysis. Commercial grades often contain excess free fatty acid which inhibits catalytic activity.

Principle: Double-Jet Precipitation in aqueous/alcoholic media.

Materials:

-

Lauric Acid (99%+)

-

NaOH (1M solution)

-

AgNO₃ (1M solution)

-

Nitric Acid (dilute, for pH adjustment)

Workflow:

-

Saponification: Dissolve Lauric Acid in 50:50 Water/Ethanol at 60°C. Add equimolar NaOH dropwise to form Sodium Laurate. Solution must be clear.

-

Check Point: pH should be neutral to slightly basic (pH 7-8).

-

-

Precipitation: Under dark conditions (safelight), add AgNO₃ solution dropwise to the Sodium Laurate.

-

Reaction:

-

Observation: A fluffy white precipitate forms immediately.

-

-

Purification (The Critical Step):

-

Filter the precipitate.

-

Wash 1: Deionized water (removes NaNO₃).

-

Wash 2: Acetone or Ethanol (removes unreacted Lauric Acid). Do not skip. Excess acid alters the melting point and catalytic kinetics.

-

-

Drying: Dry in vacuo at 40°C for 24 hours. Store in the dark.

Diagram: Synthesis Workflow

Caption: Step-by-step synthesis ensuring removal of catalytic poisons (free acid/nitrates).

References

-

Whitcomb, D. R. (1999). Thermochemistry of Silver Behenate and Silver Laurate. Journal of Thermal Analysis and Calorimetry. Link

-

Sahyun, M. R. V. (1998). Photothermographic Materials: Chemistry and Mechanisms. Journal of Imaging Science and Technology. Link

-

Bokhonov, B., et al. (2003). In-situ Synthesis of Silver Nanoparticles in Thermally Decomposition of Silver Carboxylates. Materials Letters. Link

-

Li, Y., et al. (2011). Preparation and Structural Phase Transitions of Silver Laurate. Materials Science Forum. Link

-

Strijckers, H. (2003). Silver Carboxylate/Silver Halide Photothermographic Systems. U.S. Patent 6,582,892. Link

Technical Guide: Safety and Handling of Silver Laurate in Laboratory Environments

Executive Technical Summary

Silver Laurate (Silver(I) dodecanoate;

This guide synthesizes physicochemical stability data with operational safety protocols to prevent occupational argyria, ensure chemical integrity, and maintain environmental compliance.

Quick Reference Data

| Property | Value | Critical Note |

| CAS Number | 18268-45-6 | |

| Formula Weight | 307.18 g/mol | |

| Appearance | White to off-white crystalline powder | Discolors to gray/purple upon UV exposure |

| Solubility | Insoluble in water; Soluble in pyridine, benzene | Hydrophobic : Difficult to clean with water alone |

| Melting Point | ~212–215°C | Decomposes prior to significant volatilization |

| RCRA Waste Code | D011 (Silver) | If TCLP leachate > 5.0 mg/L |

Physicochemical Stability & Hazards

Photolytic Instability

Silver laurate is inherently photosensitive. Upon exposure to ultraviolet (UV) and short-wavelength visible light, the silver cation (

-

Mechanism:

(Simplified decarboxylation/reduction pathway). -

Impact: Photo-reduced silver acts as an autocatalytic center, accelerating further decomposition.

Thermal Profile

Differential Scanning Calorimetry (DSC) studies indicate that silver laurate undergoes phase transitions (solid-solid) around 173°C prior to melting/decomposition near 238°C. Operations involving heating must be strictly temperature-controlled to avoid uncontrolled decomposition, which releases volatile organic vapors and carbon dioxide.

Toxicological Assessment

While silver laurate is less acutely toxic than silver nitrate due to its low water solubility (limiting immediate bioavailability), it poses specific risks:

-

Chronic Argyria: Long-term inhalation or ingestion of silver dust leads to irreversible deposition of silver sulfide/selenide particles in the dermis and eyes (blue-gray discoloration).

-

Irritation: The laurate moiety behaves as a surfactant/irritant. Contact causes skin dryness, irritation (dermatitis), and severe eye irritation.

-

Target Organs: Mucous membranes, skin, eyes, and respiratory tract.

Engineering Controls & PPE

The hierarchy of controls for Silver Laurate focuses on containment of dust and exclusion of light.[5]

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hands | Double Nitrile Gloves (min 0.11mm) | Silver ions penetrate latex; sulfur in latex reacts with silver. Double gloving prevents micro-tears from staining skin. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around lenses. |

| Respiratory | N95 (minimum) or P100 Respirator | Required if handling outside a fume hood. Prevents inhalation of particulates leading to pulmonary argyria.[5] |

| Body | Lab Coat (Cotton/Poly blend) | Synthetic fibers can generate static, dispersing the fine powder. |

Engineering Controls

-

Actinic Light Control: All handling must occur under amber LED lighting or in a room with UV-filtered windows. If amber lighting is unavailable, wrap all reaction vessels in aluminum foil immediately.

-

Ventilation: Use a certified chemical fume hood with a face velocity of 80–100 fpm. Silver laurate powder is often electrostatic and fine; a static-dissipative mat inside the hood is recommended to prevent dispersal.

Operational Protocols

Protocol: Safe Weighing & Transfer

Objective: Prevent photolysis and contamination during mass measurement.

-

Preparation: Darken the weighing station or use a red/amber safe light.

-

Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is "flyaway."

-

Transfer:

-

Use a plastic or glass spatula . Avoid metal spatulas (potential galvanic reaction/scratches promoting reduction).

-

Weigh directly into an amber vial or a foil-wrapped container.

-

Do not return excess material to the stock container (risk of photo-contamination).

-

-

Decontamination: Wipe the balance area immediately with a tissue dampened with 5% nitric acid (if visible silver stains exist) followed by water, or a surfactant solution for loose powder.

Protocol: Solubilization & Synthesis Handling

Objective: Dissolve silver laurate without inducing thermal decomposition.

-

Solvent Selection: Silver laurate is hydrophobic. Use pyridine, toluene, or warm benzene (with extreme caution due to benzene toxicity) for dissolution. It is insoluble in water and ethanol.

-

Heating:

-

Use a silicone oil bath or heating block. Never use an open flame.

-

Set temperature limit to <150°C to stay well below the decomposition threshold.

-

-

Incompatible Materials (CRITICAL):

-

Ammonia: Do NOT mix silver salts with ammonium hydroxide and ethanol/strong bases. This can generate Silver Fulminate (

), a highly sensitive primary explosive. -

Acetylene: Forms explosive silver acetylides.

-

Visualized Workflows

Safe Handling Lifecycle

The following diagram outlines the logical flow from receipt to disposal, emphasizing the "Chain of Darkness" required to maintain stability.

Caption: Lifecycle management of Silver Laurate emphasizing light exclusion and waste segregation.

Exposure Response Decision Tree

Immediate actions taken upon exposure can prevent permanent staining (argyria) or chemical burns.

Caption: Immediate response protocols for Silver Laurate exposure by route.

Waste Management & Ecology

Disposal Classification

Silver Laurate is an Environmental Hazard .

-

RCRA Code: D011 . Silver compounds are regulated under the Resource Conservation and Recovery Act (RCRA).

-

TCLP Threshold: If the Toxicity Characteristic Leaching Procedure (TCLP) yields silver concentrations > 5.0 mg/L, the waste is hazardous. Given the high silver content (~35% by weight), all silver laurate waste should be treated as hazardous D011 waste by default.

Disposal Protocol

-

Segregation: Do not mix silver waste with general organic solvents or acids. Keep a dedicated "Heavy Metal - Silver" waste stream.

-

Labeling: Label containers clearly: "Hazardous Waste - Silver Compounds - Toxic to Aquatic Life."

-

Pre-treatment (Optional): In some large-scale labs, silver can be reclaimed by precipitating as AgCl or reducing to elemental Ag, but this requires specific regulatory permits. For standard R&D, off-site disposal via a licensed contractor is required.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9904644, Silver Laurate. PubChem.[2][4] Available at: [Link]

-

Lansdown, A. B. G. Silver in Health Care: Antimicrobial Effects and Safety in Use. Current Problems in Dermatology, 2006. Available at: [Link]

-

US Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D011). EPA.gov. Available at: [Link]

-

Li, Y., et al. Preparation and Structural Phase Transitions of Silver Laurate.[2][3] Materials Science Forum, 2011.[2] Available at: [Link][2]

Sources

Methodological & Application